molecular formula C20H27N5O3 B2540675 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine CAS No. 923246-00-8

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B2540675
CAS No.: 923246-00-8
M. Wt: 385.468
InChI Key: BPPMYUMVOMGPCF-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a pyrimidin-4-amine derivative characterized by a multi-substituted heterocyclic core. Its structure includes:

  • A pyrimidine ring substituted at position 2 with a piperazine moiety bearing a 2,3-dimethoxybenzoyl group.
  • An N-ethyl group at position 4 (pyrimidin-4-amine).
  • A methyl group at position 6 of the pyrimidine.

The piperazine linker enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors requiring hydrogen bonding .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-5-21-17-13-14(2)22-20(23-17)25-11-9-24(10-12-25)19(26)15-7-6-8-16(27-3)18(15)28-4/h6-8,13H,5,9-12H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMYUMVOMGPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Structure

  • The target compound’s pyrimidin-4-amine core is simpler than the tetrahydropyrido[4,3-d]pyrimidin-4-amine in , which confers rigidity and may enhance binding to deep protein pockets.

Substituent Effects

  • However, ’s N-ethyl-N-methyl could hinder metabolic oxidation compared to mono-alkylated amines.
  • Aromatic Moieties: The 2,3-dimethoxybenzoyl group in the target may enhance binding to kinases or neurotransmitter receptors via aromatic interactions, whereas ’s phenylpiperazine is a known pharmacophore in serotonin receptor ligands.
  • Sulfonyl vs. Benzoyl : The 3-methylbenzenesulfonyl group in introduces strong electron-withdrawing effects, possibly improving metabolic stability but reducing passive diffusion across membranes compared to the target’s benzoyl group.

Biological Activity

The compound 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The chemical formula for this compound is C22H26N2O5C_{22}H_{26}N_{2}O_{5}, with a molecular weight of approximately 398.45 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and a dimethoxybenzoyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H26N2O5
Molecular Weight398.45 g/mol
CAS Number423748-02-1
InChI KeyLUMCNRKHZRYQOV-UHFFFAOYSA-N

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4/6, which are essential for the regulation of the cell cycle. This inhibition can lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : It may also interact with adenosine receptors, enhancing or inhibiting their signaling pathways, which can affect various physiological processes including inflammation and pain response.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antitumor Activity : Studies have shown that it can inhibit the growth of tumor cells in vitro by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels).
  • Anti-inflammatory Properties : The compound may reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through mechanisms involving oxidative stress reduction.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds or derivatives, providing insights into the potential effects of this specific compound:

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